Triacontane

Catalog No.
S568852
CAS No.
638-68-6
M.F
C30H62
M. Wt
422.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triacontane

CAS Number

638-68-6

Product Name

Triacontane

IUPAC Name

triacontane

Molecular Formula

C30H62

Molecular Weight

422.8 g/mol

InChI

InChI=1S/C30H62/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3

InChI Key

JXTPJDDICSTXJX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Solubility

In water, 5.04X10-11 mg/L at 25 °C (est)
Insoluble in water
Soluble in ether; slightly soluble in ethanol; very soluble in benzene

Synonyms

Alkane C30

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Triacontane is a straight-chain alkane with the chemical formula C30H62C_{30}H_{62} and a molecular weight of approximately 422.83 g/mol. It is characterized as a waxy solid at room temperature, with a melting point of about 150.4°F (65.8°C) and a boiling point of 841.5°F (449.7°C) . Triacontane is insoluble in water, making it hydrophobic, and is primarily found in various natural sources, including certain plants .

This compound belongs to the category of saturated hydrocarbons, which are known for their stability and low reactivity under normal conditions. Its structure consists of a long chain of carbon atoms, which contributes to its physical properties and behavior in

  • Toxicity: Triacontane is considered to have low toxicity.
  • Flammability: Triacontane has a high flash point, indicating a low flammability risk at room temperature []. However, it can still burn if exposed to high temperatures.
  • Reactivity: Triacontane is not highly reactive under normal conditions.

Triacontane can be synthesized through various methods:

  • Decarboxylation of fatty acids: Heating fatty acids can lead to the removal of carbon dioxide, resulting in the formation of long-chain alkanes like triacontane.
  • Reduction of fatty alcohols: Long-chain fatty alcohols can be reduced using hydrogen gas in the presence of catalysts to yield triacontane.
  • Fischer-Tropsch synthesis: This method involves the catalytic conversion of carbon monoxide and hydrogen into hydrocarbons, including long-chain alkanes like triacontane.

These methods allow for the production of triacontane in both laboratory and industrial settings.

Triacontane has several applications across different fields:

  • Cosmetics: Used as an emollient and thickening agent in creams and lotions due to its waxy texture.
  • Pharmaceuticals: Acts as an excipient in drug formulations.
  • Organic Electronics: Utilized to improve the performance of organic light-emitting diodes (OLEDs) by enhancing electron mobility .
  • Biotechnology: Investigated for its role in various biochemical processes due to its presence as a metabolite.

Research on interaction studies involving triacontane is limited but suggests that it does not significantly react with common solvents or reagents under standard conditions. Its stability makes it suitable for use in various formulations without adverse interactions. Further studies could explore its interactions with biological membranes or other organic compounds.

Triacontane belongs to a family of long-chain alkanes. Here are some similar compounds:

Compound NameChemical FormulaMolecular WeightCharacteristics
TritriacontaneC33H68C_{33}H_{68}466.84 g/molA longer-chain alkane with similar properties
DotriacontaneC32H66C_{32}H_{66}454.82 g/molAnother straight-chain alkane with slightly higher mass
HexacosaneC26H54C_{26}H_{54}366.64 g/molShorter than triacontane but shares similar traits

Uniqueness of Triacontane: Triacontane's unique structure allows it to maintain stability while interacting minimally with other substances. Its specific length (30 carbon atoms) distinguishes it from other alkanes, influencing its melting point, boiling point, and potential applications.

Physical Description

Aliphatic hydrocarbon waxy solid.

Color/Form

Orthorhombic crystals from ether, benzene

XLogP3

15.8

Boiling Point

841.5 °F at 760 mm Hg (NTP, 1992)
449.7 °C
451 °C

Density

0.775 at 172 °F (NTP, 1992)
0.8097 g/cu cm at 20 °C

LogP

log Kow = 15.07 (est)

Melting Point

150.4 °F (NTP, 1992)
65.8 °C
65.9 °C

UNII

47A73V7096

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

2.73e-11 mmHg
2.73X10-11 mm Hg at 25 °C (extrapolated)

Other CAS

638-68-6

Wikipedia

Triacontane

Biological Half Life

174.98 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Triacontane: ACTIVE
Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/

Analytic Laboratory Methods

The external surface of all insects is covered by a species-specific complex mixture of highly stable, very long chain cuticular hydrocarbons (CHCs). Gas chromatography coupled to mass spectrometry was used to identify CHCs from four species of Sarcophagidae, Peckia (Peckia) chrysostoma, Peckia (Pattonella) intermutans, Sarcophaga (Liopygia) ruficornis and Sarcodexia lambens. The identified CHCs were mostly a mixture of n-alkanes, monomethylalkanes and dimethylalkanes with linear chain lengths varying from 23 to 33 carbons. Only two alkenes were found in all four species. S. lambens had a composition of CHCs with linear chain lengths varying from C23 to C33, while the other three species linear chain lengths from 24 to 31 carbons. n-Heptacosane, n-nonacosane and 3-methylnonacosane, n-triacontane and n-hentriacontane occurred in all four species. The results show that these hydrocarbon profiles may be used for the taxonomic differentiation of insect species and are a useful additional tool for taxonomic classification, especially when only parts of the insect specimen are available.
The chloroform-extractable lipid fraction of dissolved organic matter in seawater was analyzed by gravimetry, liquid chromatography, gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS). Gravimetric concentrations of dissolved lipids in the Gulf of Mexico were in the range of 60-160 mg/L in near-surface waters and 61-116 ug/L in near bottom waters and accounted for approximately 4% of the dissolved organic C. Over a 12-hr sampling period and a 5-day sampling period extensive variability in dissolved lipid quantity and quality were observed. The major percentage of extractable weight was collected in the polar liquid chromatographic fraction (55-95%). Gas chromatographic concentrations of the aliphatic fractions were in the range of 0.014-0.187 ug/L. Concentrations derived from gas chromatography were consistently lower than gravimetrically-derived concentrations. A number of compounds were tentatively identified by a combination of GC, GC-MS, and authentic standards. The major components of the analyzable dissolved lipids were n-alkanes (C16-C32), pristane, phytane, methyl, ethyl and propyl esters of fatty acids. Minor components included olefins and cycloalkanes, aromatics, short-chained acids, and possibly a lactone and an alcohol. All concentrations and compounds were indicative of a fairly pristine environment. The n-alkane distribution appears to be the result of marine and terrestrial inputs superimposed on a chronic low-level background of oil pollution. The fatty acid esters and other fragment molecules may be the result of the degradation of humic substances. A number of potential indicators of source were isolated. /n-Alkanes/
Petroleum-related contaminants in seafoods were analyzed. A GC (SIM) method was developed for the determination of contaminants, which covered 7 n-alkanes (C20-C32) and 7 polycyclic aromatic hydrocarbons (PAH), including benzo(a)pyrene, and dibenzothiophene (DBT). The detection limits were 2-3 ppb for n-alkane, 0.1-0.2 ppb for PAH and 0.2 ppb for DBT. The concentrations of petroleum-related contaminants in seafoods, collected either from waters that were outside the spill area or before the oil spill, were determined by the GC/MS (SIM) method. Levels of total n-alkanes ranged from nd (not detected) to 532 ppb and those of PAH and DBT ranged from nd to 15.5 ppb. The concentrations of n-alkanes and PAH in the visceral mass of squid and scallops were higher than those in their muscle tissues. /n-Alkanes/
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: n-triacontane; Matrix: water; Detection Limit: 1 ug/L.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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